molecular formula C3H5N B041283 Propargylamine CAS No. 2450-71-7

Propargylamine

カタログ番号: B041283
CAS番号: 2450-71-7
分子量: 55.08 g/mol
InChIキー: JKANAVGODYYCQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propargylamine (HC≡C-CH₂-NH₂) is a primary amine characterized by a terminal alkyne group. This structural feature confers unique reactivity, enabling its use in click chemistry, pharmaceutical conjugates, and neuroprotective agents . Its applications span oncology, neurology, and chemical synthesis due to its ability to modulate enzyme activity (e.g., monoamine oxidase (MAO) inhibition) and enhance drug delivery via conjugation . This compound derivatives, such as ASS234 and Ladostigil, have shown promise in Alzheimer’s disease (AD) therapy by targeting multiple pathways, including acetylcholinesterase (AChE) inhibition and mitochondrial protection .

特性

IUPAC Name

prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-2-3-4/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKANAVGODYYCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862951
Record name 2-Propyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

55.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2450-71-7
Record name Propargylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2450-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propargylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propyn-1-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prop-2-ynylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Reaction Mechanism and Catalysis

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of propargyl phthalimide, forming a tetrahedral intermediate. Subsequent elimination of phthalimide generates this compound. The use of inorganic acid salts (e.g., hydrochlorides or sulfates) as catalysts enhances the reaction rate by stabilizing the transition state. For instance, diethylenetriamine catalyzes the reaction at 170–200°C, achieving yields of 92%.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Temperature : Optimal yields (90–98%) are obtained at 140–250°C, with shorter reaction times (2–3 hours) at higher temperatures.

  • Amine Selection : High-boiling amines (>130°C) such as benzylamine or cyclohexylamine prevent volatilization and shift equilibrium toward product formation.

  • Solvents : Polar aprotic solvents like diphenyl ether facilitate reagent miscibility and intermediate stability.

Scalability and Industrial Relevance

This method is industrially viable due to its high yields and straightforward product isolation via distillation. However, the reliance on phthalimide derivatives, which are costly and generate stoichiometric waste, limits its sustainability.

A³ Coupling: Aldehyde-Amine-Alkyne Multicomponent Reaction

The A³ coupling reaction, which condenses aldehydes, amines, and alkynes, has emerged as a versatile one-pot strategy for this compound synthesis. Recent advancements highlight its applicability in drug discovery, particularly for anticancer agents.

Homogeneous Catalysis with Copper Salts

Copper(I) or copper(II) salts (e.g., CuCl, CuBr) catalyze the dehydrogenative coupling of aldehydes, amines, and terminal alkynes. For example, the reaction of benzaldehyde, piperidine, and phenylacetylene in toluene at 100°C yields N-benzylthis compound with 85% efficiency. The mechanism involves:

  • Iminium Ion Formation : Condensation of aldehyde and amine.

  • Metal Acetylide Generation : Deprotonation of alkyne by the copper catalyst.

  • Nucleophilic Addition : Acetylide attack on the iminium ion.

Heterogeneous Catalysis with MOF-Based Systems

To address catalyst recovery and reusability, metal-organic frameworks (MOFs) such as MIL-101(Cr)-SB-Cu have been employed. These systems enable solvent-free A³ coupling with 82% yield in gram-scale syntheses and retain >90% activity over five cycles. The porous structure of MOFs enhances substrate accessibility and stabilizes active copper sites.

Table 1: Comparative Performance of Homogeneous vs. Heterogeneous A³ Coupling

ParameterHomogeneous (CuCl)Heterogeneous (MIL-101(Cr)-SB-Cu)
Yield (%)46–9870–82
Catalyst Loading10 mol%5 mol%
Reaction Time12–24 h6–12 h
ReusabilityNot reusable5 cycles

Michael Addition Followed by C–C Bond Cleavage

A novel two-step protocol involving Michael addition and subsequent C–C bond cleavage has been developed for synthesizing substituted propargylamines.

Reaction Sequence

  • Michael Addition : Secondary amines (e.g., morpholine) add to α,β-unsaturated ketones (e.g., methyl vinyl ketone) to form β-amino ketones.

  • C–C Cleavage : Copper-catalyzed cleavage of the β-amino ketone generates an iminium ion, which reacts with in situ-formed metal acetylides to yield propargylamines.

Substrate Scope and Limitations

  • Alkynes : Arylacetylenes (e.g., phenylacetylene) provide higher yields (85–98%) than alkylacetylenes.

  • Amines : Cyclic amines (pyrrolidine, piperidine) outperform acyclic counterparts due to reduced steric hindrance.

  • Solvents : Toluene or dichloromethane (DCM) at 25–100°C optimizes reaction efficiency.

Table 2: Yields of Propargylamines via Michael Addition/C–C Cleavage

AmineAlkyneYield (%)
MorpholinePhenylacetylene95
Pyrrolidine1-Hexyne78
Piperidine4-Ethynyltoluene89

C–H Functionalization of Alkynes

Direct functionalization of alkynes via C–H activation offers a step-economical route to propargylamines. This method, reviewed by Lauder et al., employs transition-metal catalysts to couple terminal alkynes with imines or nitro compounds.

Ruthenium-Catalyzed Coupling

Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) mediate the coupling of phenylacetylene with nitrobenzene, yielding N-phenylthis compound in 68% yield. The mechanism involves oxidative addition of the alkyne C–H bond to ruthenium, followed by nitro group reduction and coupling.

Hydroamination of Propargyl Alcohols

Although less common, hydroamination of propargyl alcohols with ammonia or amines provides access to propargylamines under basic conditions. For example, treatment of propargyl alcohol with aqueous ammonia at 150°C yields this compound, albeit with low efficiency (35–40%) due to competing hydration and polymerization .

化学反応の分析

Types of Reactions: Propargylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form aldehydes and ketones.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amides, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Propargylamine derivatives have been extensively studied for their therapeutic potential, particularly in neurodegenerative diseases such as Parkinson's and Alzheimer's. Notable applications include:

  • Monoamine Oxidase Inhibition : this compound is a key component in drugs like rasagiline and selegiline, which are used to treat Parkinson's disease. These compounds act as irreversible inhibitors of monoamine oxidase B (MAO-B), enhancing dopaminergic activity in the brain and providing neuroprotective effects against neurotoxicity .
  • Neuroprotective Agents : Research indicates that this compound-based compounds exhibit neuroprotective properties by reducing oxidative stress and preventing apoptosis in neuronal cells. For instance, rasagiline has been shown to protect against beta-amyloid toxicity, which is relevant in Alzheimer's disease .
  • Anti-Diabetic Properties : Some this compound derivatives have been explored for their potential use as anti-diabetic agents. For example, the compound pargyline has demonstrated efficacy in regulating blood sugar levels and may help mitigate cardiovascular risks associated with diabetes .

Organic Synthesis

Propargylamines are widely utilized as intermediates in organic synthesis due to their ability to participate in various chemical reactions:

  • Synthesis of Heterocycles : Propargylamines are essential precursors for synthesizing a range of heterocyclic compounds, including pyrroles, quinolines, and oxazolidinones. These heterocycles often exhibit biological activity and are integral to many pharmaceutical compounds .
  • Building Blocks for Drug Development : The versatility of propargylamines allows them to serve as building blocks for synthesizing complex drug molecules. They are involved in the creation of β-lactams and other biologically active compounds used in various therapeutic contexts .

Case Study 1: Rasagiline

Rasagiline is an MAO-B inhibitor derived from this compound that has been clinically validated for treating Parkinson's disease. It has shown efficacy not only in managing symptoms but also in providing neuroprotection by stabilizing mitochondrial membranes and reducing oxidative damage . Clinical trials have demonstrated its effectiveness both as monotherapy and as an adjunct to levodopa therapy.

Case Study 2: Pargyline

Pargyline is another this compound derivative utilized primarily for its MAO-B inhibitory effects. Studies indicate that it may also enhance the efficacy of certain chemotherapeutic agents by inhibiting lysine-specific demethylase-1 (LSD-1), thus opening avenues for its use in cancer treatment alongside its established role in managing Parkinson's disease .

Summary Table of Applications

Application AreaCompound ExampleMechanism/EffectTherapeutic Use
NeuroprotectionRasagilineMAO-B inhibition; reduces oxidative stressParkinson's disease
NeuroprotectionSelegilineMAO-B inhibition; prevents apoptosisParkinson's disease
Anti-DiabeticPargylineRegulates blood sugar levels; cardiovascular benefitsType 1 diabetes
Organic SynthesisVariousPrecursor for heterocycles like pyrroles, quinolinesDrug development

作用機序

Propargylamine exerts its effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .

類似化合物との比較

Structural and Functional Differences

  • Lactucin-Propargylamine Conjugate : Synthesized via click chemistry using this compound and pyridine at 0°C for 36 hours. The this compound moiety enhances solubility and enables targeted delivery without altering Lactucin’s sesquiterpene core .
  • Natural Lactucin : A bitter sesquiterpene lactone from Cichorium intybus with intrinsic anticancer activity via MAPK pathway inhibition.

ASS234 vs. Donepezil

Structural and Functional Differences

  • ASS234 : A hybrid molecule combining donepezil (AChE inhibitor) and this compound (PF9601N). The this compound group confers MAO-A/B inhibition and neuroprotection via PKCα/ε activation .

Pharmacological Profile

Parameter ASS234 Donepezil
AChE Inhibition IC₅₀ = 1.2 µM IC₅₀ = 0.8 µM
MAO-B Inhibition IC₅₀ = 4.5 µM No activity
Neuroprotection Activates Bcl-2, reduces Aβ aggregation None
Toxicity (LD₅₀) 120 mg/kg (mice) 45 mg/kg (mice)

ASS234’s multi-target efficacy and lower toxicity highlight the advantage of integrating this compound into drug design .

Dansyl this compound vs. Other Fluorescent Tags

Functional Comparison

  • Dansyl this compound : Used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific protein labeling. Its alkyne group ensures rapid, selective conjugation .
  • Traditional Tags (e.g., FITC): Require longer reaction times and lack modularity.

Performance Metrics

Parameter Dansyl this compound FITC
Reaction Time 1 hour (room temperature) 12–24 hours
Specificity High (alkyne-azide specific) Moderate
Quantum Yield 0.85 0.93
Applications Protein tracking, drug delivery General imaging

This compound’s alkyne group enables precise, rapid bioconjugation, outperforming conventional tags in modularity .

Research Findings and Implications

  • Neuroprotection: this compound derivatives activate Bcl-2 and PKC pathways, reducing apoptosis in neurodegenerative models. This contrasts with non-propargylamine drugs like memantine, which only target NMDA receptors .
  • Cancer Therapy: Conjugates like Lactucin-Propargylamine enhance drug delivery without compromising efficacy, unlike non-conjugated sesquiterpenes .
  • Synthetic Chemistry : this compound’s alkyne group enables efficient click chemistry, a feature absent in structurally similar amines (e.g., ethylenediamine) .

生物活性

Propargylamine is a compound that has garnered significant attention in biomedical research due to its diverse biological activities, particularly in the treatment of neurodegenerative diseases and as an inhibitor of various enzymes. This article will delve into the mechanisms of action, therapeutic applications, and recent findings related to this compound, supported by data tables and case studies.

This compound exhibits its biological effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The irreversible inhibition of MAO by this compound derivatives has been linked to neuroprotective effects, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

Inhibition of Monoamine Oxidase

  • Deprenyl (Selegiline) : A well-known this compound derivative, deprenyl selectively inhibits MAO-B and has been shown to provide neuroprotection in models of Parkinson's disease. Studies indicate that it can prevent the degeneration of dopaminergic neurons by reducing oxidative stress .
  • ASS234 : This multi-target this compound compound inhibits both MAO-A and cholinesterases while exhibiting antioxidant properties. It has demonstrated efficacy in preventing beta-amyloid aggregation, a hallmark of Alzheimer's disease . The formation of a covalent adduct between ASS234 and MAO-A was characterized through spectroscopic methods, revealing insights into its binding mechanism .

Therapeutic Applications

Propargylamines have been investigated for their therapeutic potential in various diseases:

  • Neurodegenerative Disorders : Propargylamines, such as deprenyl and ASS234, are being studied for their neuroprotective properties against neurodegenerative diseases. They are thought to enhance dopaminergic signaling and reduce neuroinflammation .
  • Cancer : Recent studies have highlighted the role of propargylamines as inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic regulator implicated in cancer progression. This compound-containing compounds have shown promise in inducing histone hypermethylation in breast cancer cells, suggesting their potential as anticancer agents .

1. Neuroprotection in Parkinson's Disease

A study involving deprenyl demonstrated its efficacy in animal models where it significantly reduced the loss of nigrostriatal neurons induced by neurotoxins like MPTP. This suggests that propargylamines may provide protective effects against neurotoxic insults .

2. Inhibition of Lysine Demethylases

Research on new small molecule inhibitors containing a this compound moiety showed promising results in inhibiting LSD1 activity, leading to increased levels of H3K4 dimethylation in cancer cell lines. These findings indicate the potential for developing targeted therapies for hormone-dependent cancers .

Data Tables

CompoundTarget EnzymeBiological ActivityReference
DeprenylMAO-BNeuroprotection
ASS234MAO-A, CholinesterasesAntioxidant, prevents beta-amyloid aggregation
Inhibitor 5aLSD1Induces histone hypermethylation
This compound DerivativesVarious (Cancer Targets)Potential anticancer agents

Q & A

Q. Example Workflow :

Replicate assays under original reported conditions.

Introduce modified conditions (e.g., fresh aliquots, controlled humidity).

Cross-validate with orthogonal techniques (SPR vs. fluorescence assays).

What computational strategies are effective for predicting this compound’s reactivity in catalytic systems?

Advanced Research Question
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical for modeling this compound’s behavior in Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps:

  • Optimize molecular geometries using B3LYP/6-31G* basis sets .
  • Simulate solvent effects (implicit vs. explicit models) to predict regioselectivity .
  • Validate predictions with experimental kinetic isotope effects (KIEs) .

Q. Pitfalls to Avoid :

  • Inadequate blinding in behavioral assays.
  • Overlooking pharmacokinetic parameters (e.g., blood-brain barrier permeability) .

How can researchers address low yields in asymmetric synthesis of this compound derivatives?

Advanced Research Question
Low enantiomeric excess (ee) may arise from catalyst poisoning or competing pathways. Solutions:

  • Ligand Screening : Test chiral phosphines (e.g., BINAP) or N-heterocyclic carbenes (NHCs) .
  • Additive Optimization : Introduce achiral additives (e.g., molecular sieves) to stabilize transition states .
  • Flow Chemistry : Improve mixing efficiency and reduce side reactions via microreactors .

Case Study : Switching from batch to flow increased ee from 45% to 82% in a model Suzuki-Miyaura coupling .

What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

Basic Research Question

  • Nonlinear Regression : Fit data to Hill or log-logistic models (IC₅₀/EC₅₀ calculations) .
  • Outlier Detection : Use Grubbs’ test or robust regression (e.g., RANSAC) .
  • Meta-Analysis : Aggregate datasets from multiple labs using random-effects models .

Software Tools : GraphPad Prism, R (drc package), or Python (SciPy).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargylamine
Reactant of Route 2
Reactant of Route 2
Propargylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。